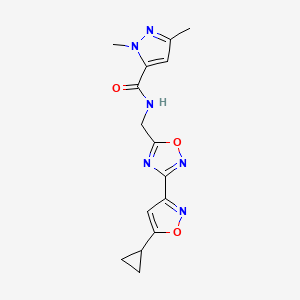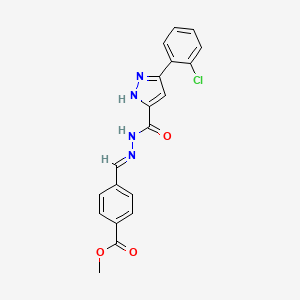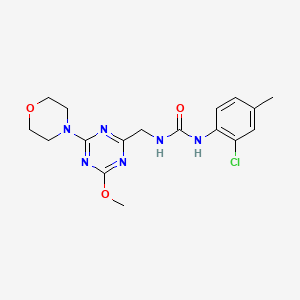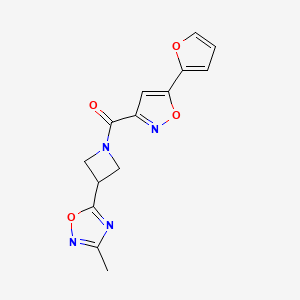![molecular formula C8H16ClN B2803188 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride CAS No. 2567498-25-1](/img/structure/B2803188.png)
1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride is a chemical compound with the empirical formula C6H11N . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular structure of 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride can be represented by the SMILES stringC1C[C@@H]2C[C@H]1CN2 . The InChI code for this compound is 1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2/t5-,6+/m0/s1 . Chemical Reactions Analysis
1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride can be involved in various chemical reactions. For instance, it can be used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Physical And Chemical Properties Analysis
1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride is a solid substance . Its molecular weight is 97.16 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
1,4-Dimethyl-2-azabicyclo[2.2.1]heptane hydrochloride serves as a precursor or an intermediate in the synthesis of complex organic molecules. Its bicyclic structure is particularly interesting for the study of reactions such as aromatization processes over various catalysts. For instance, research into the aromatization of hydrocarbons like heptanes and cycloheptane over platinum-alumina catalysts sheds light on the mechanisms of skeletal isomerization and dehydrocyclization, which are crucial for understanding the transformation of simple hydrocarbons into more complex aromatic compounds (Pines & Nogueira, 1981).
Pharmaceutical Research
The structural motif of 1,4-dimethyl-2-azabicyclo[2.2.1]heptane is found in norbornane compounds, which have garnered interest in pharmaceutical research due to their unique molecular shape and potential medicinal properties. These compounds have been explored for their utility in drug development, offering insights into structure-activity relationships critical for designing drugs with optimized efficacy and minimized side effects. Studies highlight the importance of such bicyclic compounds in medicinal chemistry, underscoring their role in developing therapeutic agents (Buchbauer & Pauzenberger, 1991).
Catalysis and Material Science
Research into the catalytic properties of compounds related to 1,4-dimethyl-2-azabicyclo[2.2.1]heptane hydrochloride extends to the synthesis of bridged and spiro azabicycles. The intramolecular metathesis of dienes catalyzed by ruthenium compounds illustrates the application of these structural motifs in creating complex molecular architectures. These studies not only expand the toolbox of organic synthesis but also contribute to the development of new materials with potential applications in various industries (Kuznetsov & Bubnov, 2015).
Eigenschaften
IUPAC Name |
1,4-dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7-3-4-8(2,5-7)9-6-7;/h9H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMYCJGTUGYLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(NC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]indeno[1,2-b]pyridin-5-one](/img/structure/B2803108.png)




![6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2803116.png)


![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2803122.png)



![2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2803127.png)
